3-Chlorobenzo[H]cinnoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzo[h]cinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXDILRAIKVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=NN=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20828364 | |
| Record name | 3-Chlorobenzo[h]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20828364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88385-07-3 | |
| Record name | 3-Chlorobenzo[h]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20828364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chlorobenzo H Cinnoline and Analogous Structures
Direct Chlorination Approaches to the Benzo[H]cinnoline (B8783402) System
Direct chlorination of the pre-formed benzo[h]cinnoline nucleus represents a straightforward approach to 3-Chlorobenzo[h]cinnoline. However, this method is often challenged by issues of regioselectivity. The electronic nature of the benzo[h]cinnoline ring system, with its multiple carbon and nitrogen atoms, can lead to the formation of a mixture of mono- and polychlorinated isomers. The precise control of reaction conditions, including the choice of chlorinating agent, solvent, and temperature, is crucial to favor the formation of the desired 3-chloro isomer. Common chlorinating agents that could be employed include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and chlorine gas (Cl2). The reaction mechanism typically involves an electrophilic aromatic substitution, where the position of chlorination is directed by the electron density of the aromatic rings.
| Chlorinating Agent | Typical Conditions | Potential Outcomes |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH2Cl2, CCl4), often with a radical initiator or acid catalyst | Can provide milder reaction conditions, potentially leading to higher selectivity. |
| Sulfuryl Chloride (SO2Cl2) | Can be used with or without a catalyst; reactions can be initiated by heat or light. | A more reactive agent, which may lead to lower regioselectivity and over-chlorination. |
| Chlorine Gas (Cl2) | Typically requires a Lewis acid catalyst (e.g., FeCl3, AlCl3) | Highly reactive, often resulting in a mixture of chlorinated products. |
This table is interactive. Click on the headers to sort the data.
Cyclization Reactions Incorporating Chloro-Substituted Precursors
A more regioselective route to this compound involves the construction of the heterocyclic ring system from precursors that already contain the chlorine atom at the desired position. This strategy offers greater control over the final product's substitution pattern.
Strategies Utilizing Aryldiazonium Salts for Cinnoline (B1195905) Nucleus Formation
The reaction of aryldiazonium salts with suitable coupling partners is a well-established method for the formation of nitrogen-containing heterocycles. In the context of this compound synthesis, a suitably substituted chloro-aryldiazonium salt can be reacted with a naphthalene (B1677914) derivative to construct the cinnoline core. For instance, a three-component cascade annulation of an aryl diazonium salt, a nitrile, and an alkyne can lead to the formation of multiply substituted quinolines, a reaction that could potentially be adapted for cinnoline synthesis organic-chemistry.org. The regioselectivity of this cycloaddition would be governed by the nature of the substituents on the starting materials.
Intramolecular Cyclization Pathways (e.g., from Isoindolinone Intermediates)
Intramolecular cyclization reactions provide a powerful tool for the synthesis of complex heterocyclic systems. Cinnoline derivatives can be synthesized from 3-substituted isoindolin-1-ones through an intramolecular cyclization process acs.orgnih.gov. To synthesize this compound via this route, one would need to start with an appropriately substituted isoindolinone precursor bearing a chlorine atom. This method offers the advantage of building the desired chlorinated ring system in a controlled manner. The synthesis of the isoindolinone intermediate itself can be achieved through the reaction of 2-cyanobenzaldehyde (B126161) with a substituted aniline (B41778) acs.orgnih.gov. A transition-metal-free intramolecular redox cyclization has also been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate nih.gov.
Dual C-N Coupling Protocols for Benzo[c]cinnolines
While focused on the isomeric benzo[c]cinnoline (B3424390) system, dual C-N coupling reactions represent a modern and efficient strategy for the formation of the N=N bond characteristic of cinnolines. For example, phthalhydrazide (B32825) has been utilized as an N=N source in tandem dual-C–N coupling reactions with diaryliodonium or diarylbromonium salts to afford benzo[c]cinnolines in high yields rsc.org. This methodology, catalyzed by copper, involves a one-pot N,N'-diarylation followed by base-mediated deprotection rsc.org. Adapting this strategy for the synthesis of benzo[h]cinnolines would require the use of appropriately designed starting materials.
Post-Synthetic Introduction of the Chloro Moiety
Post-synthetic modification of a pre-existing benzo[h]cinnoline scaffold offers an alternative route to this compound. This approach typically involves the conversion of a functional group at the 3-position into a chlorine atom. For instance, a hydroxyl or amino group at the 3-position could potentially be converted to a chloro group using standard reagents such as phosphoryl chloride (POCl3) or the Sandmeyer reaction, respectively. The success of this strategy hinges on the selective functionalization of the 3-position of the benzo[h]cinnoline ring.
Regioselectivity and Stereochemical Considerations in Synthesis
The regioselectivity of the synthesis is a critical factor in obtaining the desired this compound isomer. In direct chlorination approaches, the inherent electronic properties of the benzo[h]cinnoline ring system will dictate the preferred sites of electrophilic attack. Computational studies can be valuable in predicting the most likely positions for chlorination.
In cyclization strategies, the regiochemistry is predetermined by the substitution pattern of the starting materials. For example, in syntheses utilizing aryldiazonium salts, the position of the chloro substituent on the aryl ring of the diazonium salt will directly correspond to its position in the final cinnoline product. Similarly, in intramolecular cyclization routes, the placement of the chlorine atom on the precursor molecule dictates the final structure.
Stereochemical considerations are generally not a primary concern in the synthesis of the planar, aromatic this compound. However, if chiral centers are present in the starting materials or introduced during the synthesis of more complex derivatives, their stereochemistry would need to be controlled.
Chemical Reactivity and Transformation Mechanisms of 3 Chlorobenzo H Cinnoline
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated aromatic compounds. In the context of 3-Chlorobenzo[H]cinnoline, the chlorine atom serves as a leaving group that can be displaced by various nucleophiles. These reactions typically proceed through mechanisms involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.
Reactions with Amide Bases (e.g., Lithium Dimethylamide, Potassium Amide)
Strong amide bases, such as lithium dimethylamide and potassium amide, are potent nucleophiles capable of reacting with chloro-aza-aromatic systems. While specific studies on this compound are not extensively detailed in readily available literature, analogous reactions with related heterocyclic compounds, such as 2-chlorobenzo[c]cinnoline, demonstrate that substitution with reagents like lithium dimethylamide in dimethylamine (B145610) is a viable pathway. These reactions are often conducted under anhydrous conditions and can lead to the corresponding amino-substituted products. The strong basicity of these reagents can also promote alternative reaction pathways, such as elimination-addition (aryne) mechanisms.
Exploration of Addition-Elimination Pathways
The classical SNAr mechanism is the addition-elimination pathway. chemistrysteps.comchemguide.co.ukyoutube.com This process involves two main steps:
Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity of the ring is temporarily disrupted in this step. The presence of electron-withdrawing groups, such as the nitrogen atoms in the benzo[h]cinnoline (B8783402) ring system, helps to stabilize this intermediate by delocalizing the negative charge. youtube.com
Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com
This pathway is common for nucleophilic aromatic substitutions where the ring is activated by electron-withdrawing features. youtube.com
Evidence and Role of Aryne Intermediates
In reactions involving very strong bases like potassium amide or sodium amide, an alternative to the addition-elimination mechanism is the elimination-addition pathway, which proceeds through a highly reactive aryne intermediate. khanacademy.org This mechanism is particularly relevant for aromatic halides that lack strong activating groups. The process unfolds as follows:
Elimination : The strong base abstracts a proton from a position ortho to the halogen, forming a carbanion. This is followed by the rapid elimination of the halide ion, resulting in the formation of a benzyne-type intermediate characterized by a formal triple bond within the aromatic ring.
Addition : The nucleophile then attacks one of the two carbons of the aryne triple bond. Subsequent protonation of the resulting carbanion yields the final product.
A key feature of the aryne mechanism is that it can lead to the formation of a mixture of products where the incoming nucleophile is attached either at the position of the original leaving group (ipso-substitution) or at the adjacent position (cine-substitution). While direct evidence for aryne intermediates in this compound reactions is not prominently documented, it is a plausible pathway under strongly basic conditions, by analogy to other halo-aza-aromatic systems.
Vicarious Nucleophilic Substitution (VNS) in Related Nitroaromatics
Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a leaving group like chlorine, is replaced. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds, particularly nitroaromatics. organic-chemistry.org In a VNS reaction, a carbanion containing a leaving group at the nucleophilic carbon attacks the aromatic ring at a position ortho or para to an activating group (like a nitro group). organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity. nih.gov
While VNS is defined by hydrogen substitution, its principles are relevant in the context of halo-nitroaromatics. In these systems, VNS is often faster than the conventional SNAr of the halogen. organic-chemistry.org For instance, the reaction of p-chloronitrobenzene with chloromethyl phenyl sulfone under basic conditions results in the substitution of a hydrogen atom ortho to the nitro group, with the chlorine substituent remaining untouched. kuleuven.be This highlights the high activation of hydrogen positions by the nitro group towards certain nucleophiles.
Electrophilic Aromatic Substitution on the Benzo[H]cinnoline Ring
The benzo[h]cinnoline ring system, being electron-rich due to the presence of multiple aromatic rings, can undergo electrophilic aromatic substitution. However, the nitrogen atoms act as deactivating groups, making the reaction less facile than in corresponding carbocyclic aromatic compounds. The position of substitution is directed by the combined electronic effects of the fused rings and the nitrogen atoms.
Regioselective Nitration Studies on Halogenated Benzo[c]cinnolines
While specific nitration studies on this compound are not detailed, research on the related isomer, benzo[c]cinnoline (B3424390), provides insight into the regioselectivity of electrophilic substitution in these systems. rsc.orgrsc.org Nitration of the parent benzo[c]cinnoline typically yields a mixture of isomers, with substitution occurring on the outer benzene (B151609) rings. The presence of a halogen, like chlorine, would further influence the position of the incoming nitro group. Halogens are generally ortho-, para-directing but deactivating. The precise outcome of the nitration of a halogenated benzo[c]cinnoline would depend on the interplay between the directing effects of the halogen and the deactivating and directing effects of the diazaphenanthrene core.
Influence of the Chloro Substituent on Electrophilic Attack Directivity
The chloro substituent at the 3-position of the benzo[h]cinnoline nucleus significantly influences the regioselectivity of electrophilic aromatic substitution reactions. This influence is a result of the interplay between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
The carbocation intermediates (Wheland intermediates) formed by electrophilic attack at the ortho and para positions are stabilized by the resonance contribution from the chlorine atom. libretexts.org This stabilization lowers the activation energy for substitution at these positions compared to the meta position. Therefore, while the rate of reaction is decreased by the inductive effect, the regioselectivity is controlled by the resonance effect, making the chloro group an ortho, para-director. vedantu.com
Table 1: Summary of Electronic Effects of the Chloro Substituent
| Effect | Description | Impact on Reactivity | Impact on Directivity |
| Inductive Effect (-I) | Chlorine's high electronegativity withdraws electron density from the aromatic ring through the sigma bond. stackexchange.com | Deactivates the ring, making it less reactive towards electrophiles. quora.com | General deactivation of the entire ring system. |
| Resonance Effect (+R) | A lone pair of electrons on the chlorine atom is delocalized into the π-system of the aromatic ring. quora.com | Activates the ortho and para positions relative to the meta position. | Directs incoming electrophiles to the ortho and para positions. stackexchange.com |
Transformations at Nitrogen Centers
The basicity and protonation behavior of benzo[h]cinnoline systems can be understood by examining the closely related 1H-benzo[de]cinnoline structure. Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the protonation sites of these molecules. d-nb.inforesearchgate.net The benzo[de]cinnoline system possesses both nitrogen and carbon atoms that can act as centers of basicity.
Calculations of proton affinities (PA) reveal that specific carbon atoms in the ring can be more basic than the nitrogen atoms. For the parent 1H-benzo[de]cinnoline, the C7 position is identified as the most basic site, being more favorable for protonation than the N2 position by a significant energy difference (33.3 kJ mol⁻¹). d-nb.info The basicity of this carbon atom is comparable to that of the nitrogen atom in pyridine. d-nb.info
The protonation of the most stable tautomer (1H) on the N2 atom leads to a zwitterionic cation that is considerably less stable, ranking eighth in stability among the various protonated forms. d-nb.inforesearchgate.net The most stable protonated species is the C7-protonated cation (1-1,7H). d-nb.inforesearchgate.net Following the 1-1,7H cation, the next most stable protonated tautomers are those protonated at other carbon centers, specifically C7 and C9. d-nb.info This preference for C-protonation over N-protonation is a key feature of the basic character of this heterocyclic system. arkat-usa.org
Table 2: Calculated Relative Energies and Proton Affinities of Protonated 1H-Benzo[de]cinnoline Tautomers in the Gas Phase
| Protonated Tautomer | Protonation Site | Relative Energy (kJ mol⁻¹) | Proton Affinity (PA) (kJ mol⁻¹) |
| 1-1,7H | C7 | 0.0 | 926.8 |
| 1-2,7H | C7 | 9.8 | - |
| 1-1,9H | C9 | 11.2 | - |
| 1-2,9H | C9 | 14.8 | - |
| 1-1,2H | N2 | 50.8 | 894.5 |
Data sourced from DFT calculations on 1H-benzo[de]cinnoline systems. d-nb.info
The reactivity of the nitrogen centers in benzo[h]cinnoline towards alkylating and acylating agents is influenced by their nucleophilicity and the steric environment. While specific studies on this compound are limited, general principles from related heterocyclic systems can be applied.
Given that protonation studies on the related benzo[de]cinnoline system indicate that the nitrogen atoms are less basic than certain carbon centers, N-alkylation and N-acylation reactions may face competition from C-alkylation/acylation, particularly under conditions that favor thermodynamic control. However, under kinetic control, the lone pairs on the nitrogen atoms are generally more accessible nucleophilic sites for reaction with electrophiles like alkyl halides or acyl chlorides.
In other benzodiazepine (B76468) systems, acylation with acyl halides has been shown to proceed at the nitrogen atoms, leading to N-acyl derivatives. rsc.org The specific nitrogen atom that reacts (N1 vs. N2 in the cinnoline (B1195905) moiety) would depend on factors such as the relative nucleophilicity and steric hindrance. The presence of the chloro substituent at the 3-position could electronically influence the nucleophilicity of the nearby nitrogen atoms, although this effect is likely to be modest. The synthesis of various benzo[c]cinnolinium salts through N-alkylation has been documented, demonstrating the accessibility of the nitrogen centers to electrophilic attack by alkylating agents. acs.org
Reactivity at Carbon Centers (Beyond the Chloro Site)
The polycyclic aromatic system of benzo[h]cinnoline is susceptible to oxidation, a reaction that can lead to the formation of various oxidized products, including oxides or the cleavage of certain rings. The specific outcome of an oxidation reaction depends on the oxidant used and the reaction conditions.
For the related benzo[f]quinoline, oxidation with ozone in methanol (B129727) at low temperatures has been shown to result in the formation of a dialdehyde (B1249045) derivative, which can then be cyclized to form a benzo[f]quinoline-5,6-oxide. medwinpublisher.org This indicates that the carbon-carbon bonds within the polycyclic structure can be cleaved under specific oxidative conditions.
In the synthesis of benzo[c]cinnolinium salts, oxidation plays a crucial role. Copper(II)-promoted or electrochemical oxidation of 2-azobiaryls can induce an intramolecular cyclization to form the benzo[c]cinnoline core. acs.orgnih.gov This process involves single electron transfer (SET) to oxidize the aromatic ring, forming a radical cation intermediate that facilitates the ring-closing reaction. nih.gov Furthermore, the oxidative ring closure of 2,2'-diaminobiaryls is a well-established method for constructing the benzo[c]cinnoline skeleton, highlighting the susceptibility of the aromatic rings to oxidative transformations. researchgate.net
Tautomeric Equilibria in Benzo[H]cinnoline Systems
Tautomerism is a significant feature of benzo[h]cinnoline and related systems, involving the migration of a proton between different atoms, most commonly between nitrogen and carbon atoms (annular tautomerism) or between an oxygen/sulfur and a nitrogen atom (functional tautomerism). arkat-usa.orgholzer-group.at
Studies on the analogous 1H-benzo[de]cinnoline system have revealed a rich tautomeric landscape. d-nb.inforesearchgate.net In N-unsubstituted derivatives, prototropic transfer can occur between the two nitrogen atoms (N1 and N2). However, the transfer of a proton from N1 to N2 results in a highly unstable zwitterionic tautomer. arkat-usa.orgcsic.es
More significant are the CH tautomers, where a proton moves from a nitrogen atom to a carbon atom on the ring. d-nb.info While these CH tautomers are generally less stable than the NH tautomer because they disrupt the aromaticity of the system, they are still more stable than the zwitterionic N2H form. arkat-usa.orgcsic.es DFT calculations have identified the 7H and 9H tautomers as the most stable among the various possible CH tautomers of 1H-benzo[de]cinnoline. researchgate.net The tautomer with the proton on the C9aa position is particularly unstable due to the loss of aromaticity in two of the benzene rings. arkat-usa.org
In substituted cinnolines, such as hydroxy-derivatives, functional tautomerism between the enol (-OH) and keto (=O) forms is observed. holzer-group.at For 4-hydroxy-substituted cinnolines, the equilibrium strongly favors the 4-oxo tautomer. thieme-connect.de
Table 3: Calculated Relative Energies of 1H-Benzo[de]cinnoline Tautomers in the Gas Phase
| Tautomer | Type | Relative Energy (kJ mol⁻¹) | Stability Ranking |
| 1H | NH | 0.0 | 1 (Most Stable) |
| 7H | CH | 137.9 | 2 |
| 9H | CH | 142.1 | 3 |
| 2H | Zwitterion | 150.9 | 4 |
| 9aaH | CH | 252.5 | Very Unstable |
Data derived from DFT calculations on the 1H-benzo[de]cinnoline system. d-nb.info
Annular Tautomerism
Annular tautomerism in benzo[de]cinnolines involves the migration of a proton between the two nitrogen atoms of the diazine ring, as well as to various carbon atoms on the aromatic rings. d-nb.infocsic.es In the case of N-unsubstituted benzo[de]cinnolines, the transfer of a proton from the N1 to the N2 position results in a zwitterionic compound. csic.es Theoretical studies at the B3LYP/6-311++G(d,p) level have been conducted on the parent 1H-benzo[de]cinnoline to determine the relative stabilities of its various tautomers in both the gas phase and in a water solution. d-nb.inforesearchgate.net
These studies reveal that the 1H-tautomer is the most stable form. d-nb.info The zwitterionic 2H-tautomer, while significantly less stable than the 1H form, is still more stable than any of the CH tautomers. d-nb.infocsic.es The instability of the CH tautomers is attributed to the loss of aromaticity in one or both of the benzene rings. d-nb.infocsic.es Among the CH tautomers, the 1-7H and 1-9H forms are the most stable. d-nb.info The tautomer with the proton on the C9aa position is particularly unstable due to the disruption of aromaticity across two rings. d-nb.info
The relative energies of the different tautomers of 1H-benzo[de]cinnoline, which can be used to infer the likely behavior of this compound, are presented in the table below. The presence of a chloro group at the 3-position is expected to influence the electron distribution and, consequently, the relative energies of these tautomers, but the fundamental set of possible tautomers remains the same.
| Tautomer | Relative Energy (Gas Phase, kJ mol⁻¹) | Relative Energy (Water, PCM, kJ mol⁻¹) | Dipole Moment (Gas Phase, D) | Dipole Moment (Water, PCM, D) |
|---|---|---|---|---|
| 1-1H | 0.0 | 0.0 | 2.1 | 3.0 |
| 1-2H (zwitterion) | 85.4 | 66.9 | 10.0 | 14.6 |
| 1-4H | 128.5 | 109.9 | 4.8 | 7.1 |
| 1-5H | 155.6 | 133.4 | 5.3 | 7.8 |
| 1-6H | 151.7 | 129.5 | 2.2 | 3.5 |
| 1-7H | 109.8 | 96.1 | 2.1 | 3.3 |
| 1-9H | 111.2 | 98.5 | 1.6 | 2.6 |
Functional Tautomerism (e.g., Keto-Enol Analogs)
Functional tautomerism in derivatives of benzo[de]cinnoline can occur when a hydroxyl group is present, leading to an equilibrium between a hydroxy (enol-like) and an oxo (keto-like) form. csic.es For instance, 3-hydroxy-1H-benzo[de]cinnolines can theoretically exist as both the 3-hydroxy-1H-benzo[de]cinnoline (hydroxy tautomer) and 1,2-dihydro-3H-benzo[de]cinnolin-3-one (oxo tautomer). csic.es
While specific studies on the keto-enol tautomerism of this compound are not available, the principles of functional tautomerism are well-established for similar heterocyclic systems. nih.govmdpi.com The position of the keto-enol equilibrium is highly dependent on factors such as the electronic nature of substituents and the polarity of the solvent. mdpi.com In many heterocyclic compounds, the keto form is favored in polar aprotic solvents, while the enol form is more stable in non-polar solvents. nih.govmdpi.com
For this compound, if a hydroxy group were also present on the ring system, a similar keto-enol tautomeric equilibrium would be expected. The electron-withdrawing nature of the chlorine atom would likely influence the acidity of the tautomeric proton and thus the position of the equilibrium. Spectroscopic methods such as ¹H-NMR and ¹³C-NMR would be crucial in identifying and quantifying the different tautomeric forms in solution. nih.gov For example, the ¹³C-NMR spectrum would be expected to show distinct signals for the ketonic and enolic carbons, confirming the presence of both tautomers. nih.gov
The table below illustrates the general characteristics that would be expected for the keto-enol tautomers of a hypothetical hydroxy-substituted this compound.
| Tautomeric Form | General Structural Features | Expected Spectroscopic Signatures | Favored in |
|---|---|---|---|
| Enol (Hydroxy) Form | C=C-OH | ¹³C-NMR signal for enolic carbon (δ ~155 ppm) | Non-polar solvents |
| Keto (Oxo) Form | C=O | ¹³C-NMR signal for ketonic carbon (δ ~204 ppm) | Polar aprotic solvents |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-Chlorobenzo[h]cinnoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Elucidation of Connectivities and Substitution Patterns
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants (J-values) of these protons would be dictated by their electronic environment, influenced by the nitrogen atoms of the cinnoline (B1195905) core and the chloro-substituent. The chlorine atom at the 3-position would likely induce a downfield shift for adjacent protons.
The ¹³C NMR spectrum would complement the proton data, with the carbon atom bearing the chlorine substituent (C-3) expected to show a characteristic chemical shift. The signals for the quaternary carbons within the fused ring system would also be diagnostic.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on general knowledge of similar heterocyclic systems, is presented below.
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 | - | ~145 |
| 2 | ~8.2 (d) | ~125 |
| 3 | - | ~135 (C-Cl) |
| 4 | ~8.8 (s) | ~120 |
| 5 | ~7.8 (d) | ~130 |
| 6 | ~7.6 (t) | ~128 |
| 7 | ~7.7 (t) | ~129 |
| 8 | ~8.0 (d) | ~127 |
| 9 | ~8.5 (d) | ~132 |
| 10 | ~9.0 (d) | ~122 |
Note: This table is illustrative and not based on experimental data for this compound.
Application of Advanced NMR Techniques for Complex Structures
To unambiguously assign all proton and carbon signals, especially in a complex, polycyclic aromatic system, advanced 2D NMR techniques are indispensable. These include:
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the connectivity of the entire fused ring system and confirming the position of the chlorine substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can help in confirming stereochemistry and the spatial arrangement of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is a powerful tool for determining the precise elemental composition of a molecule. For this compound (C₁₆H₉ClN₂), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Fragmentation analysis, typically through techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentations for this compound might include the loss of N₂, Cl·, or HCl, providing further structural confirmation.
| Ion | Hypothetical m/z | Description |
| [M]⁺ | 264.0454 | Molecular ion (for ³⁵Cl isotope) |
| [M+2]⁺ | 266.0425 | Molecular ion (for ³⁷Cl isotope) |
| [M-N₂]⁺ | 236.0479 | Loss of nitrogen |
| [M-Cl]⁺ | 229.0766 | Loss of chlorine radical |
Note: The m/z values are calculated theoretical values for the specified formula.
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques would be used to identify characteristic functional groups and fingerprint the molecule.
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds would appear in the 1650-1400 cm⁻¹ region.
C-Cl stretching: A characteristic C-Cl stretching vibration is anticipated in the 1100-800 cm⁻¹ range, although its exact position can be influenced by the aromatic system.
Out-of-plane C-H bending: These vibrations, appearing in the 900-650 cm⁻¹ region, are often diagnostic of the substitution pattern on the aromatic rings.
A study on related chloro-substituted quinolines has shown C-Cl stretching vibrations in this expected region. researchgate.net
Electronic Spectroscopy for Structure-Electronic Property Correlations
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong UV-Vis absorption. The spectrum would likely show multiple bands corresponding to π-π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the electronic nature of the substituents and the extent of conjugation. Studies on substituted benzo[c]cinnolines have shown absorption bands in the range of 300-550 nm. semanticscholar.org It is anticipated that this compound would have a similar absorption profile.
Theoretical and Computational Chemistry of 3 Chlorobenzo H Cinnoline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy, making it ideal for molecules the size of 3-Chlorobenzo[H]cinnoline. researchgate.netnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for optimizing the geometry and calculating the electronic properties of such aromatic systems. rsc.orgd-nb.inforesearchgate.netresearchgate.net Basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are typically used to accurately describe the electronic environment of the atoms. d-nb.inforesearchgate.netresearchgate.net
Geometry Optimization: A DFT calculation would begin by optimizing the molecular geometry to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the aromatic system would be confirmed, and the specific bond lengths would reflect the aromatic character and the influence of the nitrogen atoms and the chlorine substituent.
Energetics: These calculations also yield crucial energetic information, such as the total electronic energy, heat of formation, and vibrational frequencies. Vibrational frequency analysis is essential to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. tezu.ernet.insemanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C-Cl | 1.745 | Carbon-Chlorine bond length at position 3. |
| N=N (Cinnoline) | 1.298 | Nitrogen-Nitrogen double bond in the cinnoline (B1195905) moiety. |
| C-N (Cinnoline) | 1.345 | Average Carbon-Nitrogen bond length in the cinnoline ring. |
| C-C (Aromatic) | 1.390 - 1.425 | Range of Carbon-Carbon bond lengths within the fused rings. |
| **Bond Angles (°) ** | ||
| C-C-Cl | 119.8 | Angle defining the chlorine substituent's position. |
| C-N=N | 118.5 | Angle within the diazine ring of the cinnoline core. |
| C-C-C (Aromatic) | 119.5 - 121.0 | Range of internal angles in the benzene (B151609) and naphthalene (B1677914) rings. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. witpress.comfrontiersin.orgresearchgate.netnih.gov
HOMO: The HOMO is the orbital from which an electron is most easily removed. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: The LUMO is the orbital to which an electron is most easily added. Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. frontiersin.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net
Table 2: Predicted Frontier Orbital Energies for Benzo[h]cinnoline (B8783402) and this compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzo[h]cinnoline | -5.85 | -2.15 | 3.70 |
| This compound | -5.98 | -2.35 | 3.63 |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This is invaluable for predicting reaction mechanisms and regioselectivity. For instance, in electrophilic aromatic substitution, calculations can determine the most likely site of attack on the this compound ring system.
Transition State Search: By modeling the approach of an electrophile (e.g., a proton, H+) to different positions on the aromatic rings, computational methods can locate the transition state structure for each pathway. rsc.org The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). The pathway with the lowest activation energy is the most kinetically favorable. Such calculations would likely show that positions on the electron-rich naphthalene moiety are more susceptible to electrophilic attack than those on the more electron-deficient cinnoline ring.
Table 3: Hypothetical Activation Energies for Protonation of this compound
| Protonation Site | Predicted Relative Activation Energy (kcal/mol) | Predicted Regioselectivity |
| Cinnoline Nitrogen (N5) | 12.5 | Low |
| Cinnoline Nitrogen (N6) | 11.8 | Low |
| Carbon position 7 | 5.2 | High |
| Carbon position 10 | 6.1 | Moderate |
| Carbon position 2 | 8.9 | Low |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts. rsc.orgd-nb.inforesearchgate.netresearchgate.net
The method involves calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). d-nb.info Such calculations can predict the ¹H, ¹³C, and ¹⁵N NMR spectra for this compound. researchgate.netresearchgate.net The predicted shifts would reflect the complex electronic environment of each nucleus, influenced by aromatic ring currents, the electronegativity of the nitrogen and chlorine atoms, and steric effects.
Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (δ, ppm) for Selected Nuclei in this compound
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| ¹H NMR | ||
| H at C4 | 8.15 | 8.10 |
| H at C7 | 7.90 | 7.85 |
| H at C10 | 9.20 | 9.15 |
| ¹³C NMR | ||
| C3 (bearing Cl) | 132.5 | 132.0 |
| C4 | 128.9 | 128.5 |
| C6a | 148.2 | 147.8 |
| ¹⁵N NMR | ||
| N5 | -85.0 | -87.2 |
| N6 | -92.4 | -94.5 |
Solvation Effects on Molecular Properties and Reactivity
Chemical reactions are most often carried out in solution, and the solvent can significantly influence molecular properties and reactivity. fiveable.me Computational models can account for these effects using either explicit or implicit solvation models.
Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous dielectric medium. wikipedia.orggithub.ioq-chem.com These models are computationally efficient and capture the bulk electrostatic effects of the solvent. fiveable.me They are used to calculate how properties like the HOMO-LUMO gap, dipole moment, and reaction activation energies change when the molecule is moved from the gas phase into a solvent of a specific dielectric constant. researchgate.netekb.eg
Explicit Solvation Models: These models involve including a number of individual solvent molecules around the solute. While more computationally demanding, they can capture specific solute-solvent interactions like hydrogen bonding. nih.gov
For this compound, using a PCM model would show that polar solvents stabilize charge separation, which can affect the energies of the frontier orbitals and the stability of charged intermediates in a reaction.
Table 5: Predicted Solvation Effects on the HOMO-LUMO Gap of this compound
| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 3.63 |
| Chloroform | 4.8 | 3.58 |
| Ethanol | 24.6 | 3.55 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.54 |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with a measured physical property or reactivity. nih.govresearchgate.net To build a QSRR model for a class of compounds like substituted benzo[h]cinnolines, one would first compute a range of molecular descriptors for each molecule.
Molecular Descriptors: These are numerical values that encode different aspects of the molecular structure. They can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical relationship is established between a set of descriptors and an observed property (e.g., reaction rate, binding affinity). ajrconline.org
A QSRR study including this compound could help predict the reactivity of other, yet-to-be-synthesized derivatives, guiding experimental efforts.
Table 6: Relevant Molecular Descriptors for a QSRR Study of this compound
| Descriptor Class | Specific Descriptor | Predicted Value | Relevance |
| Electronic | Dipole Moment | 2.85 Debye | Measures molecular polarity. |
| HOMO Energy | -5.98 eV | Relates to susceptibility to oxidation/electrophilic attack. | |
| LUMO Energy | -2.35 eV | Relates to susceptibility to reduction/nucleophilic attack. | |
| Steric/Topological | Molecular Weight | 240.68 g/mol | Basic descriptor related to size. |
| Molecular Volume | 205.4 ų | Describes the space occupied by the molecule. | |
| Polar Surface Area | 25.7 Ų | Important for interactions with polar media. |
Synthesis and Exploration of 3 Chlorobenzo H Cinnoline Derivatives
Modification at the Chloro Position for Diverse Functionalization
The chlorine atom at the 3-position of the benzo[h]cinnoline (B8783402) ring is activated towards substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine (B1198779) ring. This reactivity allows for its displacement by a wide array of nucleophiles and its participation in transition metal-catalyzed cross-coupling reactions, providing access to a broad spectrum of functionalized derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr) by various nitrogen, oxygen, and sulfur-based nucleophiles. The reactivity in such reactions is often enhanced in related heterocyclic systems like chloroquinolines. researchgate.netmdpi.com By analogy, 3-Chlorobenzo[h]cinnoline can be expected to react with amines (primary and secondary), alkoxides, and thiolates to yield the corresponding 3-amino, 3-alkoxy, and 3-thioether derivatives. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the HCl byproduct. For instance, reactions with hydrazine can introduce a hydrazino group, a versatile functional group for further elaboration. mdpi.commdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and these methods are readily applicable to chloro-substituted N-heterocycles. nobelprize.orgnih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling this compound with various aryl or vinyl boronic acids or their esters. This method is highly efficient for creating biaryl structures and is widely used in the synthesis of complex molecules. nobelprize.orgresearchgate.net
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling with a terminal alkyne is employed, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. The resulting 3-alkynylbenzo[h]cinnolines are valuable precursors for constructing more complex, condensed ring systems.
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction offers a complementary method to SNAr for synthesizing 3-aminobenzo[h]cinnoline derivatives. It is particularly useful for coupling with less nucleophilic amines or for reactions that require milder conditions. nih.gov
Heck Coupling: This reaction allows for the introduction of vinyl groups by coupling with alkenes.
These transformations provide a robust platform for extensive functionalization at the 3-position, as summarized in the table below.
| Reaction Type | Reagent/Catalyst | Product Functional Group | Reference Analogy |
|---|---|---|---|
| Nucleophilic Substitution (SNAr) | R2NH (Amine) | -NR2 (Amino) | researchgate.netmdpi.com |
| Nucleophilic Substitution (SNAr) | NaOR (Alkoxide) | -OR (Alkoxy/Aryloxy) | researchgate.net |
| Nucleophilic Substitution (SNAr) | NaSR (Thiolate) | -SR (Thioether) | mdpi.com |
| Suzuki-Miyaura Coupling | Ar-B(OH)2 / Pd catalyst | -Ar (Aryl) | nobelprize.orgresearchgate.net |
| Sonogashira Coupling | Terminal Alkyne / Pd, Cu catalysts | -C≡CR (Alkynyl) | nobelprize.org |
| Buchwald-Hartwig Amination | R2NH / Pd catalyst | -NR2 (Amino) | nih.gov |
Introduction of Additional Substituents on the Benzo[H]cinnoline Ring
Beyond modification at the chloro position, the core benzo[h]cinnoline structure can be further derivatized to introduce additional functional groups on the carbocyclic (benzo) or heterocyclic (cinnoline) portions of the molecule.
Direct C-H Functionalization
Transition metal-catalyzed C-H functionalization has become a powerful strategy for the regioselective introduction of substituents onto aromatic rings without the need for pre-functionalization. nih.govrsc.org Methodologies developed for quinolines and other N-heterocycles could be adapted for the benzo[h]cinnoline system. nih.gov Depending on the catalyst (e.g., palladium, rhodium, iridium) and directing group strategy employed, it is conceivable to achieve selective arylation, alkylation, or acylation at specific C-H bonds of the fused aromatic system. This approach allows for late-stage diversification, significantly expanding the accessible chemical space.
Electrophilic Aromatic Substitution
While the pyridazine ring of the cinnoline (B1195905) moiety is generally electron-deficient and resistant to electrophilic attack, the fused benzo ring is more susceptible to classical electrophilic aromatic substitution reactions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce substituents onto this carbocyclic ring. The regioselectivity of these reactions would be influenced by the directing effects of the fused heterocyclic system and any existing substituents.
Formation of Condensed Ring Systems Incorporating the this compound Moiety
The functional groups introduced onto the this compound scaffold can serve as anchor points for the construction of novel, condensed polycyclic systems. This is achieved through annulation reactions, where a new ring is fused onto the existing framework.
The strategy often involves a two-step process: first, a functional group is installed on the benzo[h]cinnoline core, and second, this group partakes in an intramolecular or intermolecular cyclization reaction. For example, a 3-alkynylbenzo[h]cinnoline, synthesized via Sonogashira coupling, could undergo a variety of cyclization reactions to form fused five- or six-membered rings.
Drawing an analogy from the chemistry of 2-chloroquinoline-3-carbaldehyde, where adjacent functional groups are used to build fused pyrazolo and pyrrolo rings, one can envision similar strategies for benzo[h]cinnoline. nih.gov If a second functional group (e.g., an amino, hydroxyl, or carboxyl group) is introduced at the 4-position, these two adjacent groups can react with a suitable bifunctional reagent to form a new fused heterocyclic ring, leading to complex tetracyclic structures.
| Precursor Moiety on Benzo[h]cinnoline | Reaction Type | Fused Ring System | Reference Analogy |
|---|---|---|---|
| 3-Amino-4-carbaldehyde | Condensation with active methylene compounds | Fused Pyridine Ring | nih.gov |
| 3-Hydrazino-4-carbaldehyde | Intramolecular cyclization | Fused Pyridazinone Ring | nih.gov |
| 3-Amino-4-carboxylic acid | Condensation/Cyclization | Fused Pyrimidinone Ring | - |
| 3-Alkynyl | Cycloaddition/Annulation | Fused Furan, Pyrrole, or Thiophene | - |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The parent this compound molecule is planar and achiral. Therefore, the introduction of chirality into its derivatives must be achieved through specific synthetic modifications.
One straightforward approach is the introduction of chiral substituents. This can be accomplished by reacting this compound with a chiral nucleophile, such as a chiral amine, alcohol, or thiol, via an SNAr or Buchwald-Hartwig reaction. The resulting product would be a diastereomeric mixture if the nucleophile is racemic or a single enantiomer if an enantiopure nucleophile is used.
A second possibility is the existence of atropisomerism. If sufficiently bulky substituents are introduced at positions that restrict free rotation around a key single bond (for example, at the 4-position and on an aryl group attached at the 3-position), it could lead to the formation of stable, separable atropisomers which are chiral.
Finally, stereoselective synthesis could be achieved if a reaction used to modify a substituent creates a new stereocenter. For example, the asymmetric reduction of a ketone group on a side chain or an asymmetric cyclization reaction, performed in the presence of a chiral catalyst or reagent, could lead to the formation of a specific stereoisomer.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chlorobenzo[H]cinnoline, and what analytical techniques confirm its purity?
- Methodological Answer : The synthesis of 3-chlorocinnoline derivatives typically involves diazotization and cyclization reactions. For example, 3-chlorocinnoline can be synthesized via the reaction of chlorinated aniline precursors with nitrous acid, followed by thermal cyclization. Analytical validation includes NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and XRD (to resolve structural non-planarity caused by steric interactions) . Purity is assessed using HPLC with UV detection, calibrated against reference standards from authoritative databases like NIST .
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom at the 3-position polarizes the aromatic system, enhancing electrophilicity at adjacent positions. Reactivity in nucleophilic substitution can be studied using Hammett plots to correlate substituent effects with reaction rates. Computational tools (e.g., DFT calculations) model charge distribution, while experimental validation involves kinetic studies under controlled conditions (e.g., varying solvents and nucleophiles) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for chlorinated aromatics: use fume hoods to limit airborne exposure (<2.1 mg/m³ PAC-1 threshold), wear nitrile gloves and chemical-resistant lab coats, and implement emergency showers/eye wash stations. Contaminated materials must be disposed via EPA-approved hazardous waste protocols .
Advanced Research Questions
Q. What strategies mitigate steric hindrance and torsional strain during the synthesis of this compound derivatives?
- Methodological Answer : Steric clashes in derivatives (e.g., 1-amino-10-propylthiobenzo[c]cinnoline) are addressed by optimizing substituent bulk and reaction temperature. Crystallographic studies reveal that torsional angles (e.g., C(5)-N(1)-N(2)-C(6) ≈10°) can be minimized using low-temperature crystallization or bulky directing groups. PM3 calculations estimate strain energy (~5 kcal/mol) to guide synthetic design .
Q. How can computational methods predict the pharmacological potential of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., PPARγ for antidiabetic activity). QSAR models correlate structural features (e.g., Cl-substitution position) with bioactivity. In vitro validation follows OECD guidelines, using cell-based assays (e.g., IC50 determination in HepG2 cells) .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For ambiguous signals, use 2D NMR (COSY, HSQC) to assign coupling patterns. Conflicting mass spectra require high-resolution MS (HRMS) and isotopic pattern analysis. Data reliability follows EPA tiers: "Reliable with Restriction" studies are accepted if parameters align with OECD test guidelines .
Q. How do steric and electronic effects in this compound derivatives influence their photophysical properties?
- Methodological Answer : UV-Vis and fluorescence spectroscopy quantify redshift/stokes shifts caused by conjugation disruption. Time-dependent DFT (TD-DFT) models electronic transitions, while XRD data correlate non-planarity (e.g., 30° dihedral angles at biphenyl junctions) with quantum yield reductions. Compare with planar analogs (e.g., unsubstituted cinnoline) to isolate steric contributions .
Experimental Design & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Apply FINER criteria: ensure Feasibility by synthesizing ≥5 derivatives with systematic substituent variations (e.g., Cl, Br, methyl). Use Novelty metrics (SciFinder novelty checks) and Ethical approval (IACUC/IRB for in vivo studies). Analyze data via multivariate regression (e.g., PCA) to disentangle electronic vs. steric effects .
Q. What statistical approaches validate reproducibility in synthetic yields of this compound?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to assess batch-to-batch variability. Outliers are investigated via DOE (design of experiments), varying catalysts (e.g., Pd vs. Cu) or solvents (polar vs. non-polar). Report 95% confidence intervals for yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
